molecular formula C24H22N4O4S B11260049 1-benzyl-2-oxo-N-(4-sulfamoylphenethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

1-benzyl-2-oxo-N-(4-sulfamoylphenethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B11260049
M. Wt: 462.5 g/mol
InChI Key: UOOAVLWBCAPRCB-UHFFFAOYSA-N
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Properties

Molecular Formula

C24H22N4O4S

Molecular Weight

462.5 g/mol

IUPAC Name

1-benzyl-2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C24H22N4O4S/c25-33(31,32)20-10-8-17(9-11-20)12-14-27-23(29)21-15-19-7-4-13-26-22(19)28(24(21)30)16-18-5-2-1-3-6-18/h1-11,13,15H,12,14,16H2,(H,27,29)(H2,25,31,32)

InChI Key

UOOAVLWBCAPRCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-BENZYL-2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-BENZYL-2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-BENZYL-2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it can inhibit the enzyme carbonic anhydrase IX, which is overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

1-BENZYL-2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE can be compared with other naphthyridine derivatives and sulfonamide compounds. Similar compounds include:

The uniqueness of 1-BENZYL-2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .

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